1-methyl-1H-indole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Catalysis Applications :
- 1-Methyl-1H-indole-4-carbaldehyde derivatives have been used in the synthesis of palladacycles, which are efficient catalysts in Suzuki–Miyaura coupling and allylation reactions (Singh et al., 2017).
Synthesis of Organic Compounds :
- It serves as a versatile synthon in the synthesis of a wide variety of organic compounds, demonstrating utility in Knoevenagel condensation reactions (Madan, 2020).
- The compound has been used in the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles (Gribble et al., 2002).
- It's involved in one-pot syntheses of indolylidine isoxazoles with potential anti-cancer activity (Reddy & Reddy, 2020).
- The compound is used in the synthesis of indole-3-carbaldehyde semicarbazone derivatives with antibacterial activities (Carrasco et al., 2020).
Medicinal Chemistry :
- This compound derivatives have shown potential in synthesizing compounds with anticancer properties (Fawzy et al., 2018).
- These derivatives have been explored for synthesizing N-Arylated indole-3-substituted-2-benzimidazoles as anticancer agents (Anwar et al., 2023).
Miscellaneous Applications :
- It's utilized in the synthesis of various indole derivatives for potential biological applications, such as tyrosinase inhibition (Shimizu et al., 2003).
- The compound is involved in the synthesis of novel indole alkaloids with potential enzyme inhibitory activities (Hussain et al., 2015).
Safety and Hazards
“1-methyl-1H-indole-4-carbaldehyde” may cause serious eye irritation and respiratory irritation . It is harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
Indole derivatives, including “1-methyl-1H-indole-4-carbaldehyde”, have attracted increasing attention in recent years due to their biological activity . The investigation of novel methods of synthesis has attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
1-Methyl-1H-indole-4-carbaldehyde, like other indole derivatives, plays a significant role in cell biology Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Indoles, including 1-Methyl-1H-indole-4-carbaldehyde, interact with various enzymes, proteins, and other biomolecules These interactions are fundamental to their role in biochemical reactions
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-methylindole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTNSZIYQMJJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589402 | |
Record name | 1-Methyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133994-99-7 | |
Record name | 1-Methyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.